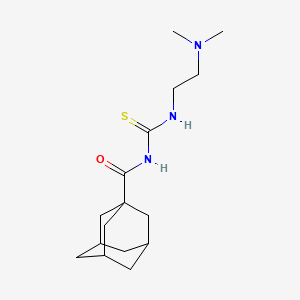

(3r,5r,7r)-N-((2-(dimethylamino)ethyl)carbamothioyl)adamantane-1-carboxamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

(3r,5r,7r)-N-((2-(dimethylamino)ethyl)carbamothioyl)adamantane-1-carboxamide, also known as DMTA or memantine, is a synthetic compound with potential therapeutic applications in the treatment of neurological disorders. The compound was first synthesized in the 1960s and has since been the subject of extensive scientific research due to its unique properties and potential therapeutic benefits.

科学的研究の応用

- Researchers have explored the antiviral properties of this compound. It exhibits inhibitory effects against certain viruses, including influenza A and B viruses. The adamantane core contributes to its antiviral activity by interfering with viral entry and replication processes .

- N-[2-(dimethylamino)ethylcarbamothioyl]adamantane-1-carboxamide has shown promise as a neuroprotective agent. It may help mitigate neuronal damage caused by oxidative stress, inflammation, or excitotoxicity. Studies suggest that it could be useful in neurodegenerative conditions like Alzheimer’s disease .

- The compound interacts with ion channels, particularly voltage-gated sodium channels. Researchers have investigated its effects on neuronal excitability and pain perception. Understanding its mechanism of action could lead to novel analgesic strategies .

- Due to its stable and lipophilic nature, N-[2-(dimethylamino)ethylcarbamothioyl]adamantane-1-carboxamide has been explored as a carrier molecule in drug delivery systems. It can enhance the solubility and bioavailability of poorly water-soluble drugs .

- Researchers have utilized this compound in supramolecular chemistry studies. Its unique structure allows for interesting host-guest interactions, making it valuable for designing molecular assemblies and functional materials .

- The sulfur atom in the carbamothioyl group can coordinate with metal ions. Scientists have synthesized metal complexes using this compound as a ligand. These complexes exhibit catalytic activity in various reactions, such as oxidation and reduction processes .

Antiviral Activity

Neuroprotection

Ion Channel Modulation

Drug Delivery Systems

Supramolecular Chemistry

Metal Complexes and Catalysis

特性

IUPAC Name |

N-[2-(dimethylamino)ethylcarbamothioyl]adamantane-1-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H27N3OS/c1-19(2)4-3-17-15(21)18-14(20)16-8-11-5-12(9-16)7-13(6-11)10-16/h11-13H,3-10H2,1-2H3,(H2,17,18,20,21) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RLIMVOYVGHCMEX-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CCNC(=S)NC(=O)C12CC3CC(C1)CC(C3)C2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H27N3OS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

309.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(3r,5r,7r)-N-((2-(dimethylamino)ethyl)carbamothioyl)adamantane-1-carboxamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[(4-Bromophenyl)sulfanyl]-3-[3-(trifluoromethyl)phenyl]quinoline](/img/structure/B2386237.png)

![3-(2-oxo-2-(4-phenylpiperazin-1-yl)ethyl)-6,7,8,9-tetrahydro-2H-thiazolo[2,3-b]quinazolin-5(3H)-one](/img/structure/B2386243.png)

![3-Methyl-6-[(2-methylphenyl)methoxy]pyridazine](/img/structure/B2386250.png)

![ethyl 3-cyano-2-(4-fluorobenzamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate](/img/structure/B2386251.png)

![2-[4-[(2-Methylpropan-2-yl)oxycarbonyl]piperazin-1-yl]-1,3-oxazole-5-carboxylic acid](/img/structure/B2386253.png)

![4-(diethylsulfamoyl)-N-[[4-(4-fluorophenyl)-5-sulfanylidene-1H-1,2,4-triazol-3-yl]methyl]benzamide](/img/structure/B2386258.png)

![1-(4-Bromophenyl)-2-(5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-ylsulfanyl)ethanone](/img/structure/B2386259.png)